4-(phenoxycarbonyl)benzyl 2-furoate
Description
4-(Phenoxycarbonyl)benzyl 2-furoate is an ester derivative featuring a benzyl core substituted at the 4-position with a phenoxycarbonyl group and esterified with 2-furoic acid. This compound combines aromatic and heterocyclic moieties, which are common in pharmaceuticals, agrochemicals, and polymer precursors.
Properties
IUPAC Name |
(4-phenoxycarbonylphenyl)methyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c20-18(24-16-5-2-1-3-6-16)15-10-8-14(9-11-15)13-23-19(21)17-7-4-12-22-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEFWGYBHNXVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with 4-(phenoxycarbonyl)benzyl 2-furoate:
a) 4-(Dimethylamino)pyridinium (4-Chloropyridin-3-ylsulfonyl)(phenoxycarbonyl)amide
- Key Features: Contains a phenoxycarbonyl amide group, a sulfonamide linkage, and a pyridinium ring.
- Functional Groups: Sulfonamide, phenoxycarbonyl amide, and pyridinium cation.
- Physical Properties : Melting point = 191–193 °C; IR peaks at 1688 cm⁻¹ (C=O stretch) and 1646 cm⁻¹ (amide I band) .
- Synthesis : Yield = 48%, suggesting moderate synthetic efficiency .
b) Diloxanide Furoate (4-(N-Methyl-2,2-dichloroacetamido)phenyl 2-Furoate)
- Key Features: Shares the 2-furoate ester group but substitutes the phenoxycarbonyl-benzyl moiety with an N-methyl-2,2-dichloroacetamido-phenyl group.
- Functional Groups : 2-Furoate ester, dichloroacetamido, and N-methylamide.
- Applications : Clinically used as an antiparasitic agent, highlighting the pharmacological relevance of 2-furoate esters .
c) 4-(Phenoxycarbonyl)benzyl 2-Furoate
- Key Features : Lacks the sulfonamide (cf. compound 2.1a) and dichloroacetamido (cf. compound 2.1b) groups.
- Functional Groups: Phenoxycarbonyl and 2-furoate ester.
- Inferred Properties : Expected to exhibit lower polarity than Diloxanide Furoate due to the absence of polar dichloroacetamido groups.
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency: The 48% yield of compound 2.1a suggests that phenoxycarbonyl derivatives may require optimized synthetic protocols, which could extend to 4-(phenoxycarbonyl)benzyl 2-furoate.
- Stability : The pyridinium group in compound 2.1a likely enhances solubility in polar solvents, whereas the benzyl group in the target compound may favor lipid solubility.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(phenoxycarbonyl)benzyl 2-furoate, and how can reaction efficiency be optimized?
- Methodology : A two-step synthesis is commonly employed:
Esterification : React 4-(phenoxycarbonyl)benzyl alcohol with 2-furoyl chloride using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as 4-DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
- Optimization : Monitor reaction progress via TLC. Adjust molar ratios (e.g., 1.2:1 excess of 2-furoyl chloride) and temperature (0–5°C for exothermic steps) to suppress side reactions like hydrolysis. Yield improvements (>80%) are achievable by inert atmosphere (N₂/Ar) .
Q. Which analytical techniques are critical for confirming the structural integrity of 4-(phenoxycarbonyl)benzyl 2-furoate?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify ester linkages (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR) and aromatic proton environments .
- FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Approach :
- Solvent/Impurity Effects : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆). For example, DMSO may cause peak broadening due to hydrogen bonding .
- Isotopic Purity : Ensure deuterated solvents are ≥99.9% pure to avoid extraneous peaks.
- Contradictory Data : Cross-validate with alternative methods (e.g., X-ray crystallography if crystalline) or computational simulations (DFT for predicted chemical shifts) .
Q. What strategies are effective in analyzing the compound’s stability under varying experimental conditions?
- Stability Protocols :
- Thermal Stability : Conduct TGA (thermogravimetric analysis) to assess decomposition temperatures. Store samples at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) and monitor via HPLC for ester bond cleavage.
- Oxidative Resistance : Expose to H₂O₂ or ROS (reactive oxygen species) and track degradation products using LC-MS .
Q. How can computational chemistry predict the reactivity of 4-(phenoxycarbonyl)benzyl 2-furoate in novel reactions?
- Tools :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to model electrophilic/nucleophilic sites. Calculate Fukui indices for reactivity hotspots .
- Molecular Docking : Screen for interactions with biological targets (e.g., enzymes) using AutoDock Vina.
Q. What methodological considerations apply when evaluating the biological activity of derivatives?
- In Vitro Assays :
- Cytotoxicity : Test against cell lines (e.g., HEK293, HeLa) using MTT assays.
- Enzyme Inhibition : Screen for activity against esterases or kinases via fluorometric/colorimetric kits .
Data Contradiction and Reproducibility
Q. How to resolve conflicting reports on catalytic efficiencies when using this compound as a synthetic intermediate?
- Troubleshooting :
- Catalyst Variability : Compare metal catalysts (e.g., Pd/C vs. Ni) and ligands (e.g., PPh₃ vs. bipyridine) in cross-coupling reactions.
- Reproducibility : Standardize reaction conditions (solvent purity, moisture content) and document deviations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
